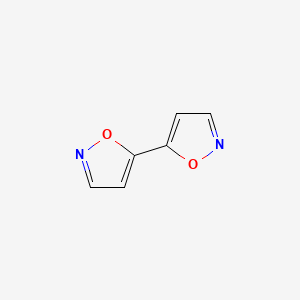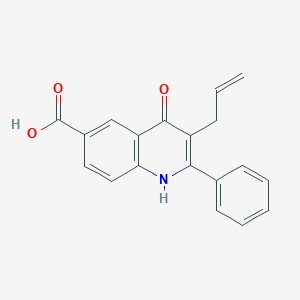
4-Oxo-2-phenyl-3-(prop-2-en-1-yl)-1,4-dihydroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid is a compound belonging to the quinolone family Quinolones are known for their significant medicinal properties, particularly as antibiotics This specific compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-3-allylquinoline with suitable oxidizing agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol, and heating methods like reflux or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies. One such method includes the use of flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydroquinoline derivatives.
Substitution: The allyl and phenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Medicine: Quinolone derivatives are widely used as antibiotics, and this compound’s unique structure may lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with similar antibacterial properties.
2-Phenyl-4-quinolone: A compound with a similar quinoline core but different functional groups, leading to varied biological activities.
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide:
Uniqueness
The presence of the allyl group, in particular, allows for unique reactivity patterns and the possibility of further functionalization .
Properties
CAS No. |
90033-95-7 |
|---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-oxo-2-phenyl-3-prop-2-enyl-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H15NO3/c1-2-6-14-17(12-7-4-3-5-8-12)20-16-10-9-13(19(22)23)11-15(16)18(14)21/h2-5,7-11H,1,6H2,(H,20,21)(H,22,23) |
InChI Key |
HMGGJAILDFAMJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(NC2=C(C1=O)C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


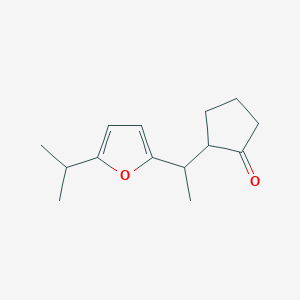
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide](/img/structure/B12898738.png)
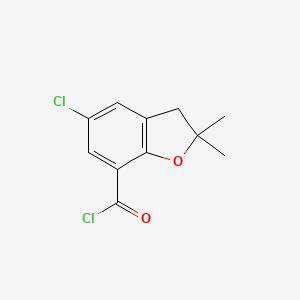

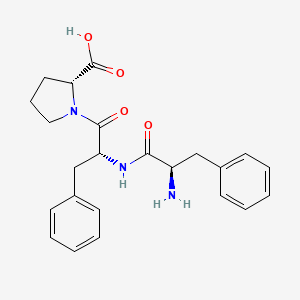
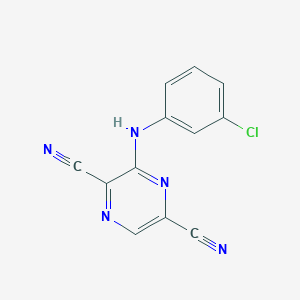
![Cyclopenta[C]pyrrole](/img/structure/B12898774.png)
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
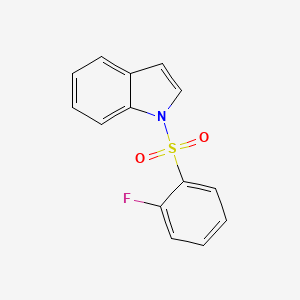
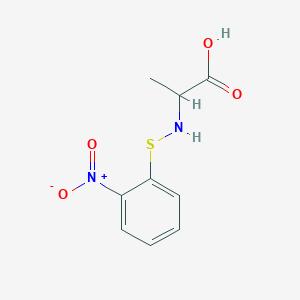
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
